molecular formula C25H22F3N3O B11107814 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide

Cat. No.: B11107814
M. Wt: 437.5 g/mol
InChI Key: UZCLVIZXKGZOSK-WKULSOCRSA-N
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Description

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide is a complex organic compound that features a dihydroisoquinoline core linked to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide typically involves multiple steps:

    Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Attachment of the benzohydrazide moiety: This step involves the reaction of the dihydroisoquinoline intermediate with a benzohydrazide derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the imine group in the benzohydrazide moiety to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.

Medicine

In medicinal chemistry, 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets may make it useful in the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline core and the benzohydrazide moiety may both contribute to its binding affinity and specificity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide is unique due to its combination of a dihydroisoquinoline core with a benzohydrazide moiety and a trifluoromethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H22F3N3O

Molecular Weight

437.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C25H22F3N3O/c26-25(27,28)23-8-4-3-6-21(23)15-29-30-24(32)20-11-9-18(10-12-20)16-31-14-13-19-5-1-2-7-22(19)17-31/h1-12,15H,13-14,16-17H2,(H,30,32)/b29-15+

InChI Key

UZCLVIZXKGZOSK-WKULSOCRSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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